

An In-depth Technical Guide on the Cross-Species Conservation of Protein Sequences

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Compound of Interest		
Compound Name:	Tgkasqffgl M	
Cat. No.:	B15377335	Get Quote

A Note on the Query: The sequence "**Tgkasqffgl M**" does not correspond to a known biological molecule in established scientific literature or databases. Therefore, this guide has been constructed to address the core topic of protein sequence conservation using the well-documented and highly conserved tumor suppressor protein, p53, as a representative example. The principles, protocols, and data presentation formats detailed herein are broadly applicable to the study of any protein of interest.

Introduction: The Significance of Sequence Conservation

In the fields of molecular biology, genetics, and drug development, "conservation" refers to the preservation of a DNA, RNA, or protein sequence across different species over evolutionary time.[1] Highly conserved sequences are those that have remained relatively unchanged throughout evolution, which strongly implies that they are critical for fundamental biological processes.[1][2] Mutations in these sequences are often deleterious and are therefore eliminated by natural selection.

The study of sequence conservation is paramount for:

• Inferring Function: If a newly discovered protein shares a conserved sequence or domain with a well-characterized protein, it is likely they share a similar function.[3]



- Predicting Structure: Conserved regions often correspond to crucial structural elements,
 such as the active sites of enzymes or points of protein-protein interaction.
- Understanding Disease: Many genetic diseases arise from mutations in highly conserved regions of proteins. The p53 protein, for instance, is mutated in over 50% of human cancers.
 [4]
- Guiding Drug Development: Conserved functional sites on proteins make excellent targets for therapeutic intervention. Understanding which sites are conserved can help in designing drugs that are effective across different model organisms used in preclinical studies.

This guide provides a technical overview of the methods used to analyze sequence conservation, using the p53 protein as a case study.

Data Presentation: Quantitative Analysis of p53 Conservation

The p53 protein is a transcription factor that plays a central role in regulating the cell cycle, DNA repair, and apoptosis, earning it the title "guardian of the genome". Its function is so critical that its core DNA-binding domain is highly conserved across a vast range of species.

The table below summarizes the sequence identity of the p53 protein from various species compared to the human p53 protein. This data is typically obtained by performing pairwise sequence alignments.



Species	Common Name	Scientific Name	UniProt Accession	Sequence Identity to Human p53 (%)
Human	Human	Homo sapiens	P04637	100%
Chimpanzee	Chimpanzee	Pan troglodytes	Q512C8	99.2%
Rhesus macaque	Rhesus monkey	Macaca mulatta	Q28612	95.1%
Mouse	Mouse	Mus musculus	P02340	82.3%
Rat	Rat	Rattus norvegicus	P10361	80.5%
Dog	Dog	Canis lupus familiaris	P41692	89.6%
Cow	Cow	Bos taurus	P10360	85.0%
Chicken	Chicken	Gallus gallus	P10362	59.7%
Zebrafish	Zebrafish	Danio rerio	P79734	48.9%
African Clawed Frog	Frog	Xenopus laevis	P07111	55.4%

Note: Sequence identity percentages can vary slightly based on the alignment algorithm and isoforms used. Data is representative of values obtained from standard protein alignment tools.

Experimental and Bioinformatic Protocols

Determining the degree of conservation for a protein sequence involves a standardized bioinformatic workflow. The primary methods include homology searching, multiple sequence alignment, and phylogenetic analysis.

Protocol 1: Homology Search using BLAST



The Basic Local Alignment Search Tool (BLAST) is the first step to identify homologous sequences (sequences with shared ancestry) in public databases.

- Objective: To find sequences similar to a query sequence (e.g., human p53) across a wide range of species.
- Methodology: Protein BLAST (BLASTp)
 - Navigate to a BLAST portal: A widely used public server is the NCBI BLAST homepage.
 - Select the Program: Choose "Protein BLAST" for comparing protein sequences.
 - Enter Query Sequence: Paste the amino acid sequence of the protein of interest in FASTA format into the query box. The FASTA format consists of a single-line description starting with a ">" symbol, followed by lines of sequence data.
 - Choose Search Set (Database): Select a comprehensive protein database. The "Non-redundant protein sequences (nr)" database is a common choice as it is very broad. For higher quality, curated sequences, one might select the "Reference proteins (refseq protein)" database.
 - Organism Filter (Optional): To narrow the search, you can specify a particular taxonomic group (e.g., "mammals" or "vertebrates").
 - Algorithm Selection: For finding closely related sequences, "blastp" (standard proteinprotein BLAST) is suitable. For more distant relationships, "PSI-BLAST" can be used.
 - Execute Search: Click the "BLAST" button to run the search.
 - Analyze Results: The output will provide a list of "hits" ranked by similarity. Key metrics
 include the Percent Identity (how similar the sequences are) and the E-value (Expect
 value), which indicates the statistical significance of the match. A lower E-value signifies a
 more significant, non-random match.

Protocol 2: Multiple Sequence Alignment (MSA)

Once homologous sequences are identified, they must be aligned to identify conserved regions, substitutions, insertions, and deletions.

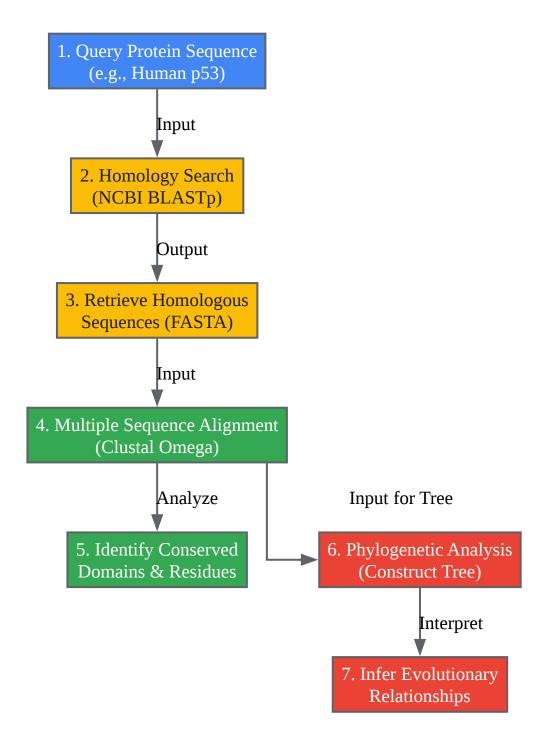


- Objective: To align three or more protein sequences to highlight conserved amino acid residues and motifs.
- Methodology: Clustal Omega
 - Navigate to an MSA tool: The EMBL-EBI provides a popular web server for Clustal Omega.
 - Select Input Type: Choose "Protein" as the sequence type.
 - Enter Sequences: Paste the FASTA-formatted sequences of the homologs (obtained from BLAST or other sources) into the input box. Each sequence must have its own unique FASTA header.
 - Set Output Parameters: The default output format is typically sufficient. You can customize parameters like the guide tree generation and iteration settings for very large or complex alignments.
 - Submit Job: Run the alignment.
 - Interpret Alignment: The output shows the sequences aligned in rows. Conserved columns are marked with symbols:
 - * (asterisk): Identical residues in all sequences.
 - : (colon): Highly similar residues (conservative substitutions).
 - (period): Weakly similar residues (semi-conservative substitutions). This visual representation immediately reveals which parts of the protein, such as functional domains, are most conserved.

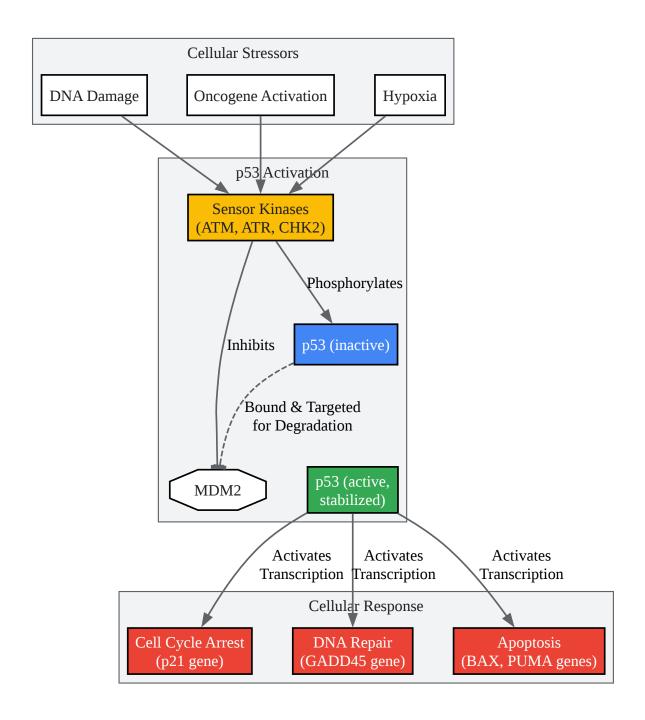
Mandatory Visualizations Diagram: Bioinformatic Workflow for Conservation Analysis

The following diagram illustrates the logical flow of experiments and analyses used to determine the conservation of a protein sequence across species.









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